molecular formula C20H22N4O2S2 B12502887 2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide

2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide

Cat. No.: B12502887
M. Wt: 414.5 g/mol
InChI Key: SXVUWJHWLWZZID-UHFFFAOYSA-N
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Description

2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a methoxybenzyl group, and a methylsulfanylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazole ring, the introduction of the methoxybenzyl group, and the attachment of the methylsulfanylphenyl group. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and thiols. The reaction conditions often involve the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and may require heating or refluxing to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques, such as chromatography, can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; often performed in solvents like ethanol or tetrahydrofuran (THF).

    Substitution: Various nucleophiles such as amines or thiols; reactions may require catalysts or specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with different functional groups.

Scientific Research Applications

2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The triazole ring and sulfanyl groups play a crucial role in its binding to enzymes or receptors, leading to the modulation of biological activities. The compound may inhibit or activate certain pathways, resulting in its observed effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • **N-(4-methoxybenzyl)-2-{[4-phenyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
  • **2-{[5-(4-ethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxybenzyl)acetamide
  • **N-(4-methylphenyl)-2-{[5-{[2-oxo-2-(4-toluidino)ethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

Uniqueness

The uniqueness of 2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide lies in its specific structural features, such as the combination of the methoxybenzyl and methylsulfanylphenyl groups, which confer distinct chemical and biological properties. These unique features make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H22N4O2S2

Molecular Weight

414.5 g/mol

IUPAC Name

2-[[5-[(4-methoxyphenyl)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylsulfanylphenyl)acetamide

InChI

InChI=1S/C20H22N4O2S2/c1-24-18(11-14-7-9-16(26-2)10-8-14)22-23-20(24)28-13-19(25)21-15-5-4-6-17(12-15)27-3/h4-10,12H,11,13H2,1-3H3,(H,21,25)

InChI Key

SXVUWJHWLWZZID-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)SC)CC3=CC=C(C=C3)OC

Origin of Product

United States

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